molecular formula C7H5ClN2S B12363702 6-Chloro-1,6-dihydrobenzimidazole-2-thione

6-Chloro-1,6-dihydrobenzimidazole-2-thione

Cat. No.: B12363702
M. Wt: 184.65 g/mol
InChI Key: ZWAJZBGFLDNGIV-UHFFFAOYSA-N
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Description

6-Chloro-1,6-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,6-dihydrobenzimidazole-2-thione typically involves the reaction of 4-chloroaniline with potassium thiocyanate. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,6-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

6-Chloro-1,6-dihydrobenzimidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Chloro-1,6-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    6-Chlorobenzimidazole: Similar structure but lacks the thione group.

    1,6-Dihydrobenzimidazole-2-thione: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-1,6-dihydrobenzimidazole-2-thione is unique due to the presence of both a chlorine atom and a thione group. This combination enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

6-chloro-1,6-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI Key

ZWAJZBGFLDNGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1Cl

Origin of Product

United States

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